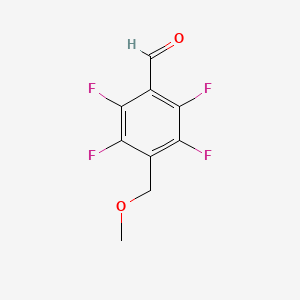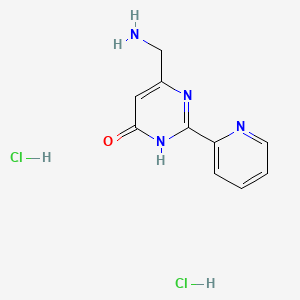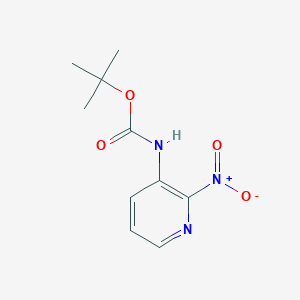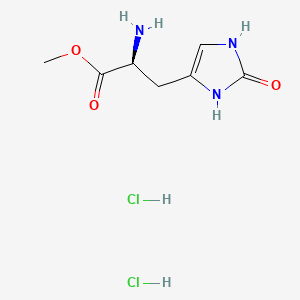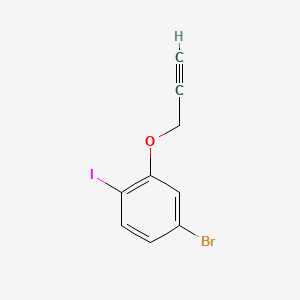
4-Bromo-1-iodo-2-(prop-2-yn-1-yloxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-iodo-2-(prop-2-yn-1-yloxy)benzene is an organic compound that belongs to the class of halogenated benzene derivatives It features a benzene ring substituted with bromine, iodine, and a prop-2-yn-1-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-iodo-2-(prop-2-yn-1-yloxy)benzene typically involves electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1-iodo-2-(prop-2-yn-1-yloxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can undergo coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., bromine, iodine), nucleophiles (e.g., alkoxides), and catalysts (e.g., palladium for coupling reactions). Reaction conditions often involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce more complex aromatic compounds .
Aplicaciones Científicas De Investigación
4-Bromo-1-iodo-2-(prop-2-yn-1-yloxy)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-iodo-2-(prop-2-yn-1-yloxy)benzene involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can participate in halogen bonding, while the prop-2-yn-1-yloxy group can engage in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to various effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2-chloro-1-(prop-2-yn-1-yloxy)benzene
- 1-Bromo-4-iodobenzene
- 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene
Uniqueness
4-Bromo-1-iodo-2-(prop-2-yn-1-yloxy)benzene is unique due to the presence of both bromine and iodine atoms on the benzene ring, along with the prop-2-yn-1-yloxy group.
Propiedades
Fórmula molecular |
C9H6BrIO |
|---|---|
Peso molecular |
336.95 g/mol |
Nombre IUPAC |
4-bromo-1-iodo-2-prop-2-ynoxybenzene |
InChI |
InChI=1S/C9H6BrIO/c1-2-5-12-9-6-7(10)3-4-8(9)11/h1,3-4,6H,5H2 |
Clave InChI |
XMTDQBQWHUTXLP-UHFFFAOYSA-N |
SMILES canónico |
C#CCOC1=C(C=CC(=C1)Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


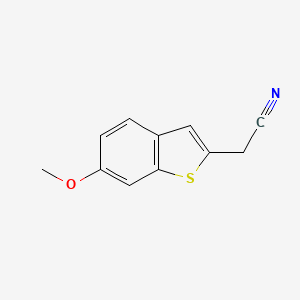
![1-{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}ethan-1-amine](/img/structure/B13499782.png)
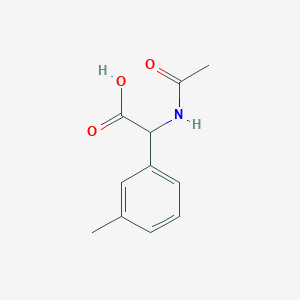
![ethyl 6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate](/img/structure/B13499793.png)
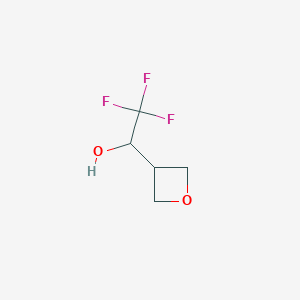
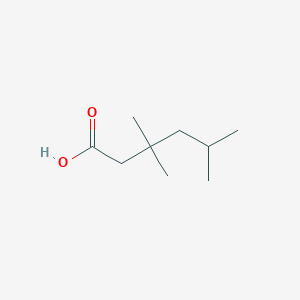
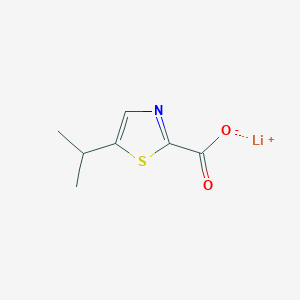
![(2S)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13499811.png)
amine hydrochloride](/img/structure/B13499812.png)
![(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine dihydrochloride](/img/structure/B13499813.png)
